molecular formula C9H9N3OS B1436813 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1311315-77-1

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1436813
CAS No.: 1311315-77-1
M. Wt: 207.25 g/mol
InChI Key: YOMAWXZBPGFYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a thiazole ring fused with a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic pathways. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or by using microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and efficiency, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), halogenating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
  • 5-(4-Methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
  • 2-Methyl-5-(1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one

Uniqueness

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-4-14-9(11-5)7-3-10-6(2)12-8(7)13/h3-4H,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAWXZBPGFYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CN=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.